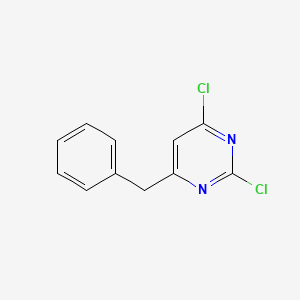

4-Benzyl-2,6-dichloropyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-2,6-dichloropyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2/c12-10-7-9(14-11(13)15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGZTXSHXRNYKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=NC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673135 | |

| Record name | 4-Benzyl-2,6-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

796095-89-1 | |

| Record name | 4-Benzyl-2,6-dichloropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Regioselective Synthesis of 4-Benzyl-2,6-dichloropyrimidine via Grignard-Mediated Nucleophilic Aromatic Substitution

An In-Depth Technical Guide for Chemical Synthesis Professionals

Executive Summary

Substituted pyrimidines are foundational scaffolds in modern drug discovery and agrochemical development. Among these, 4-benzyl-2,6-dichloropyrimidine serves as a versatile intermediate, offering multiple sites for subsequent functionalization. The primary challenge in its synthesis from the readily available 2,4,6-trichloropyrimidine lies in achieving regioselective C-C bond formation at the C4 position while preserving the chlorine atoms at C2 and C6. This guide details a robust and field-proven methodology centered on a Grignard-mediated Nucleophilic Aromatic Substitution (SNAr). We will explore the mechanistic underpinnings that govern the reaction's selectivity, provide a detailed, step-by-step experimental protocol, and present the necessary data for product characterization and safety. This document is intended to provide researchers, chemists, and process development professionals with the technical insights required for the successful synthesis and validation of this key chemical building block.

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine nucleus is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including notable drugs like Gleevec and Crestor.[1] Its nitrogen-containing heterocyclic structure allows it to engage in various biological interactions, while its periphery can be functionalized to fine-tune pharmacological properties. The synthesis of polysubstituted pyrimidines with precise regiochemical control is therefore a critical endeavor in the development of new chemical entities.

This compound is a particularly valuable intermediate. The benzyl group introduces a key hydrophobic moiety, while the two remaining chlorine atoms at the C2 and C6 positions serve as orthogonal synthetic handles for subsequent modifications, such as further SNAr reactions or palladium-catalyzed cross-couplings.[2][3] The synthesis of this target molecule from 2,4,6-trichloropyrimidine presents a classic challenge of regioselectivity, which can be effectively addressed by leveraging the inherent electronic properties of the pyrimidine ring.

Mechanistic Rationale: Achieving C4 Selectivity

The successful synthesis hinges on understanding and exploiting the principles of Nucleophilic Aromatic Substitution (SNAr). The pyrimidine ring is inherently electron-deficient, and the presence of three strongly electron-withdrawing chlorine atoms further activates the ring towards nucleophilic attack.[4][5]

The SNAr Pathway on Polychloropyrimidines

Unlike typical SN1 or SN2 reactions, the SNAr mechanism proceeds via a two-step addition-elimination pathway.[6][7]

-

Nucleophilic Attack: A nucleophile attacks an electron-deficient carbon atom on the aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6]

-

Elimination: The leaving group (in this case, a chloride ion) is expelled, restoring the aromaticity of the ring.

The Basis of Regioselectivity: C4 vs. C2

In 2,4,6-trichloropyrimidine, the carbon atoms at positions C4 and C6 are electronically equivalent and are the most susceptible to nucleophilic attack. This preference is a direct consequence of the electronic structure of the pyrimidine ring. The nitrogen atoms at positions 1 and 3 exert a strong electron-withdrawing inductive effect. The C4/C6 positions are para/ortho to these nitrogens, making them significantly more electrophilic than the C2 position, which is situated between them.

Quantum mechanical analyses and experimental observations confirm that the Lowest Unoccupied Molecular Orbital (LUMO) of 2,4,6-trichloropyrimidine has its largest lobes at the C4 and C6 positions.[8] This indicates that these sites are the most favorable for attack by a nucleophile like the benzyl carbanion from a Grignard reagent. The resulting Meisenheimer complex is better able to delocalize the negative charge onto the ring's nitrogen atoms when the attack occurs at C4/C6, leading to a more stable intermediate and a lower activation energy for this reaction pathway.[2][6]

Caption: SNAr mechanism for C4-benzylation of 2,4,6-trichloropyrimidine.

Experimental Protocol: A Self-Validating Workflow

This protocol describes the synthesis of this compound, including the in-situ preparation of the necessary Grignard reagent. The procedure emphasizes anhydrous conditions and controlled temperature, which are critical for success.

Materials and Equipment

-

Reagents: Magnesium turnings, iodine (crystal), benzyl chloride, 2,4,6-trichloropyrimidine, anhydrous tetrahydrofuran (THF), saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium chloride (brine), anhydrous magnesium sulfate (MgSO₄), ethyl acetate, hexanes.

-

Equipment: Three-neck round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer with hotplate, inert gas line (N₂ or Ar), ice-water bath, dry ice-acetone bath, rotary evaporator, standard laboratory glassware, silica gel for column chromatography.

Workflow Overview

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology

Part A: Preparation of Benzylmagnesium Chloride

-

Setup: Assemble a dry three-neck flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet. Flame-dry all glassware under vacuum and cool under a stream of dry nitrogen.

-

Initiation: Place magnesium turnings (1.2 eq) and a single crystal of iodine in the flask. Add a small portion of a solution of benzyl chloride (1.1 eq) in anhydrous THF via the dropping funnel. The disappearance of the iodine color and gentle bubbling indicates the initiation of the Grignard reaction.[9]

-

Formation: Add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes at room temperature to ensure complete formation of the Grignard reagent. The resulting dark grey/brown solution should be used immediately.

Part B: Synthesis of this compound

-

Reactant Solution: In a separate, dry, nitrogen-flushed flask, dissolve 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous THF.

-

Cooling: Cool the pyrimidine solution to -78 °C using a dry ice/acetone bath.

-

Addition: Transfer the freshly prepared benzylmagnesium chloride solution to the dropping funnel and add it dropwise to the cold pyrimidine solution over 30-45 minutes. It is critical to maintain the internal reaction temperature below -70 °C during the addition to minimize side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Part C: Work-up and Purification

-

Quenching: Cool the reaction mixture in an ice-water bath and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing & Drying: Combine the organic layers and wash sequentially with water and then saturated brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[10]

-

Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.[11]

Data Summary and Characterization

The successful synthesis of this compound must be confirmed through rigorous characterization.

Typical Reaction Parameters and Yield

| Parameter | Value | Rationale |

| TCP Equivalents | 1.0 | Limiting Reagent |

| Benzyl Chloride Eq. | 1.1 | Ensures complete formation of Grignard. |

| Magnesium Eq. | 1.2 | Slight excess to drive Grignard formation. |

| Temperature | -78 °C to RT | Low temp for addition improves selectivity. |

| Reaction Time | 12-16 hours | Allows reaction to proceed to completion. |

| Typical Yield | 60-75% | Expected yield after purification. |

Spectroscopic Data for Structural Verification

The identity and purity of the final product (Molecular Formula: C₁₁H₈Cl₂N₂) should be confirmed using standard spectroscopic methods.[12]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~7.35-7.20 (m, 5H, Ar-H of benzyl group)

-

δ ~7.15 (s, 1H, pyrimidine C5-H )

-

δ ~4.10 (s, 2H, -CH₂ -Ph)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ ~170.0 (C4-benzyl)

-

δ ~161.5 (C2/C6-Cl)

-

δ ~137.0 (Quaternary C of benzyl group)

-

δ ~129.0, 128.8, 127.5 (Ar-C H of benzyl group)

-

δ ~118.0 (C5)

-

δ ~42.0 (-C H₂-Ph)

-

-

Mass Spectrometry (EI):

-

The molecular ion peak (M⁺) will show a characteristic isotopic cluster for two chlorine atoms at m/z 238, 240, and 242.[13]

-

Safety and Handling Precautions

Proper safety protocols are mandatory when performing this synthesis.

-

2,4,6-Trichloropyrimidine: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[14]

-

Benzyl Chloride: Is a lachrymator and is corrosive. It is also a suspected carcinogen. All handling must be done in a fume hood.

-

Grignard Reagents & Anhydrous Solvents: Anhydrous ethers like THF are highly flammable and can form explosive peroxides.[15] Grignard reactions are highly exothermic and can be violent if not controlled. Ensure the reaction is conducted under an inert atmosphere and that quenching is performed slowly and with adequate cooling.[9]

-

General Handling: Avoid inhalation, ingestion, and contact with skin and eyes.[16] Contaminated clothing should be removed immediately.[14] All chemical waste should be disposed of according to institutional and local regulations.

Conclusion

The synthesis of this compound from 2,4,6-trichloropyrimidine is a prime example of controlled, regioselective synthesis on an electron-deficient heterocyclic system. By leveraging the inherent electronic bias of the pyrimidine ring, a Grignard-mediated SNAr reaction provides a reliable and efficient route to this valuable intermediate. The detailed protocol and mechanistic insights provided in this guide offer a robust framework for researchers to successfully produce and validate this compound, enabling further exploration in the fields of medicinal chemistry and materials science.

References

-

ResearchGate. (n.d.). Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Reagents.... Retrieved from [Link]

-

Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(28), 3739-3741. Retrieved from [Link]

-

Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-14. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Hussain, M., et al. (2010). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2010(23), 4463-4471. Retrieved from [Link]

-

Tomašič, T., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(8), 1985. Retrieved from [Link]

-

Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 796095-89-1. Retrieved from [Link]

-

IntechOpen. (2018). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Retrieved from [Link]

- Google Patents. (2013). CN103450094A - Method for purifying 4, 6-dichloro pyrimidine.

-

ResearchGate. (n.d.). Approaches to the selective benzylation of the primary hydroxyl group. Retrieved from [Link]

-

MDPI. (2019). Synthesis, Crystal Structure, Herbicide Safening, and Antifungal Activity of N-(4,6-Dichloropyrimidine-2-Yl)Benzamide. Retrieved from [Link]

-

Kaur, A., et al. (2025). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Materials Advances, 6, 5196. Retrieved from [Link]

-

PubMed. (1973). The selective dehalogenation of 2,4-dichloro-5(2,4-dichlorodiphenylmethyl)pyrimidine. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-benzyl-4,6-dichloropyrimidine (C11H8Cl2N2). Retrieved from [Link]

- Google Patents. (1999). US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine.

- Google Patents. (2004). US6822095B1 - Method for producing 4,6-dichloropyrimidine.

- Google Patents. (1998). US5712394A - Process for preparing 2,4,6-trichloropyrimidine.

-

European Patent Office. (2005). Process for the preparation of 4,6-dichloropyrimidine - Patent 1273574. Retrieved from [Link]

-

Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

-

ChemRxiv. (n.d.). A New Methodology for Preparing Benzylated Aminopyridines Yields Unprecedented Site-Selective Organocatalysts. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 1,4-Disubstituted Pyrazolo[3,4-d]pyrimidines from 4,6-Dichloropyrimidine-5-carboxaldehyde: Insights into Selectivity and Reactivity. Retrieved from [Link]

Sources

- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. 2,4,6-Trichloropyrimidine | 3764-01-0 | Benchchem [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]

- 12. chemwhat.com [chemwhat.com]

- 13. benchchem.com [benchchem.com]

- 14. merckmillipore.com [merckmillipore.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. file.medchemexpress.com [file.medchemexpress.com]

The Chemistry and Application of 4-Benzyl-2,6-dichloropyrimidine: A Technical Guide for Drug Discovery Professionals

Introduction

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone of drug design, underpinning the therapeutic efficacy of a multitude of approved drugs.[1][2] Its inherent electronic properties and versatile substitution patterns offer a rich playground for the molecular architect. Within this privileged class of heterocycles, 4-benzyl-2,6-dichloropyrimidine emerges as a particularly valuable building block. The strategic placement of a benzyl group and two reactive chlorine atoms on the electron-deficient pyrimidine ring bestows upon it a unique combination of structural features and chemical reactivity. This guide provides an in-depth technical overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application as a versatile scaffold in the development of novel therapeutics. We will explore the causality behind its reactivity and provide field-proven insights for its strategic deployment in drug discovery programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic characteristics is fundamental to its application in synthesis and drug development.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting its behavior in reaction media and for its formulation.

| Property | Value | Source |

| CAS Number | 796095-89-1 | [3] |

| Molecular Formula | C₁₁H₈Cl₂N₂ | [3] |

| Molecular Weight | 239.10 g/mol | [3] |

| Appearance | Pale yellow oil | [3] |

| Boiling Point | 151-154 °C at 2.4 Torr | [3] |

| Density | 1.334 g/cm³ | [3] |

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of this compound.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides a clear signature of the benzyl and pyrimidine moieties.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.44 - 7.32 | m | 3H | Aromatic (m, p-protons of benzyl) |

| 7.30 - 7.24 | m | 2H | Aromatic (o-protons of benzyl) |

| 7.04 | s | 1H | H-5 (pyrimidine ring) |

| 4.12 | s | 2H | -CH₂- (benzylic protons) |

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrations include C-H stretching from the aromatic and benzylic groups, C=N and C=C stretching vibrations from the pyrimidine ring, and C-Cl stretching bands. Although a specific spectrum for this compound is not widely published, data from similar molecules like 2-amino-4,6-dichloropyrimidine can provide a reference for the expected regions of absorption.[6]

-

Mass Spectrometry (MS): Mass spectrometry is a crucial tool for confirming the molecular weight of this compound. The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight of 239.10 g/mol . The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms, with the M+2 peak being approximately 65% of the intensity of the M peak, and the M+4 peak being around 10%.

Synthesis of this compound

The synthesis of this compound is efficiently achieved through the regioselective reaction of a suitable starting material. A common and effective method involves the Grignard reaction of 2,4,6-trichloropyrimidine with benzylmagnesium chloride.[3]

Synthetic Workflow

Detailed Experimental Protocol

Materials:

-

2,4,6-Trichloropyrimidine

-

1M Benzylmagnesium chloride in diethyl ether (Et₂O)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Silica gel for column chromatography

-

Cyclohexane (Cy)

-

Ethyl acetate (EA)

Procedure:

-

To a solution of 2,4,6-trichloropyrimidine (936 mg, 5 mmol) in anhydrous THF (30 mL), add 1M benzylmagnesium chloride in Et₂O (5 mL, 5 mmol) dropwise at -78 °C under an inert atmosphere.

-

Allow the reaction mixture to warm up to 20 °C over a period of 3 hours.

-

Quench the reaction by adding water and ethyl acetate.

-

Extract the product into the organic phase twice with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

-

Purify the crude material by flash column chromatography on silica gel using a gradient of cyclohexane to 90:10 cyclohexane/ethyl acetate as the eluent.

-

This procedure affords this compound as a pale yellow oil (1.1 g, 92% yield).[3]

Chemical Reactivity: A Tale of Two Chlorines

The chemical reactivity of this compound is dominated by the two chlorine atoms on the electron-deficient pyrimidine ring. These chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAr) and can participate in various palladium-catalyzed cross-coupling reactions. The regioselectivity of these reactions is a key consideration for synthetic chemists.

Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack. The chlorine atoms at the 2 and 6 positions are activated towards substitution by a variety of nucleophiles, including amines, alcohols, and thiols. Generally, in dichloropyrimidines, the C4 and C6 positions are more reactive towards nucleophilic attack than the C2 position.[7] This is attributed to the better stabilization of the Meisenheimer intermediate formed during the reaction.[8]

The benzyl group at the 4-position can exert a modest electronic and steric influence on the reactivity of the C2 and C6 positions. However, for most nucleophiles, substitution is expected to occur preferentially at the C6 position, which is para to one of the ring nitrogens and less sterically hindered than the C2 position, which is flanked by two nitrogen atoms.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for C-C, C-N, and C-O bond formation. Dichloropyrimidines are excellent substrates for these reactions.[9][10] The regioselectivity of cross-coupling reactions on dichloropyrimidines can often be controlled by the choice of catalyst and reaction conditions. In many cases, the C4/C6 positions are more reactive than the C2 position in Suzuki couplings.[11] This allows for the sequential functionalization of the pyrimidine ring.

Applications in Drug Discovery

The true value of this compound lies in its application as a versatile scaffold for the synthesis of biologically active molecules. The pyrimidine core is a well-established pharmacophore found in numerous FDA-approved drugs, including anticancer agents like Imatinib and antiviral therapies.[3] The benzyl group can be a key pharmacophoric element or a modifiable handle for structure-activity relationship (SAR) studies.

This compound serves as a crucial starting material for the synthesis of a diverse range of derivatives with potential therapeutic applications in several key areas:

-

Anticancer Agents: The pyrimidine scaffold is a common feature in many kinase inhibitors. This compound can be used to synthesize pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives, which have shown significant anti-breast cancer activity.[3] It is also implicated as a building block for compounds targeting myeloid leukemia.[3]

-

Antiviral Agents: Pyrimidine derivatives are known to exhibit antiviral properties. This compound is utilized in the synthesis of N-heteroaryl substituted adamantane-containing amines, which are being investigated for their potential antiviral activities.[3]

-

Anti-inflammatory and Analgesic Agents: The pyrimidine core is also associated with anti-inflammatory and analgesic effects, making this compound a valuable starting point for the development of new treatments for inflammatory conditions.[3]

-

Cardiovascular Agents: This dichloropyrimidine derivative has been employed in the synthesis of compounds with potential applications as cardiovascular agents and antihypertensives.[3]

Conclusion

As a Senior Application Scientist, it is clear that this compound is more than just a chemical intermediate; it is a strategic tool for the medicinal chemist. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an attractive starting material for drug discovery campaigns. The ability to selectively functionalize the two chlorine atoms through nucleophilic substitution and cross-coupling reactions allows for the rapid generation of diverse chemical libraries. The demonstrated utility of its derivatives in oncology, virology, and inflammation research underscores the significant potential of this scaffold in the development of next-generation therapeutics. A thorough understanding of the principles outlined in this guide will empower researchers to effectively harness the chemical potential of this compound in their quest for novel and impactful medicines.

References

- Neufeldt, S. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. American Chemical Society. [Link]

- Neufeldt, S. R., & Sanford, M. S. (2019). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. The Journal of Organic Chemistry, 84(15), 9449–9456. [Link]

- National Center for Biotechnology Information. (n.d.). 4,6-Dichloropyrimidine. PubChem. [Link]

- Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 27-35. [Link]

- Hie, L., & Merlic, C. A. (2011). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron letters, 52(34), 4447-4449. [Link]

- Neufeldt, S. R., & Sanford, M. S. (2020). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 53(1), 134-146. [Link]

- Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 27-35. [Link]

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(15), 4533. [Link]

- Houk, K. N., & Merlic, C. A. (2017). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Chemistry, 23(42), 10008-10014. [Link]

- Sharma, V. K., Kumar, P., & Sharma, S. D. (2001). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 13(2), 527-531. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4,6-Dichloropyrimidine: A Versatile Building Block in Organic Synthesis. [Link]

- Thakur, D. S., et al. (2011). SYNTHESIS OF SOME NOVEL 4-(4-CHLOROPHENYL)-6-p-TOLYL- +-PYRIMIDINE DERIVATIVES AND THEIR ANTICONVULSANT ACTIVITY. Acta Poloniae Pharmaceutica, 68(6), 993-997. [Link]

- Salih, N. K., & Al-Sammarrae, A. M. A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4,6-Dichloropyrimidine: A Key Intermediate for Drug Discovery. [Link]

- National Center for Biotechnology Information. (n.d.). 2,4-Dichloropyrimidine. PubChem. [Link]

- Larionov, O. V., et al. (2013). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Synthesis, 45(13), 1764-1784. [Link]

- Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]

- Vidal, B., et al. (2022). Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. Pharmaceuticals, 15(7), 834. [Link]

- ResearchGate. (n.d.). 13C NMR spectra of synthesized model compound 4f. [Link]

- National Center for Biotechnology Information. (n.d.). 6-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido(4,3-d)pyrimidine. PubChem. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Buy this compound | 796095-89-1 [smolecule.com]

- 4. 4,6-Dichloropyrimidine(1193-21-1) 13C NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. benchchem.com [benchchem.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-benzyl-2,6-dichloropyrimidine (CAS No. 796095-89-1)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-benzyl-2,6-dichloropyrimidine, a key heterocyclic intermediate in contemporary organic synthesis and medicinal chemistry. The document delineates its chemical and physical properties, provides a detailed, field-proven protocol for its synthesis, and explores its reactivity, with a particular focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices and the principles of regioselectivity are discussed to provide actionable insights for laboratory practice. This guide is intended to serve as a valuable resource for researchers leveraging this versatile building block in the design and synthesis of novel chemical entities.

Introduction: The Pyrimidine Core in Modern Chemistry

The pyrimidine scaffold is a ubiquitous motif in a vast array of biologically active molecules, including nucleobases, vitamins, and a multitude of pharmaceuticals.[1] Its inherent electronic properties and the ability to be readily functionalized make it a privileged structure in drug discovery. Dichloropyrimidines, in particular, serve as highly versatile precursors, with the two chlorine atoms acting as reactive handles for the sequential and regioselective introduction of various substituents.

This compound (CAS No. 796095-89-1) is a notable example of such a scaffold, combining the reactive dichloropyrimidine core with a benzyl moiety. This combination makes it an attractive starting material for the synthesis of compounds with potential applications in areas such as antiviral and anticancer research.[2] This guide will provide a detailed exploration of its synthesis, characterization, and synthetic utility.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of a compound is fundamental to its application in research and development.

Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that while some data is available from commercial suppliers, a comprehensive, peer-reviewed dataset is not fully established.

| Property | Value | Reference(s) |

| CAS Number | 796095-89-1 | [3] |

| Molecular Formula | C₁₁H₈Cl₂N₂ | [3] |

| Molecular Weight | 239.10 g/mol | [3] |

| Appearance | Pale yellow oil | [4] |

| Density | ~1.334 g/cm³ | [3] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in common organic solvents such as ethyl acetate, dichloromethane, and tetrahydrofuran. | Inferred from synthetic protocols. |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (CDCl₃): The proton NMR spectrum provides key information about the hydrogen atoms in the molecule. The expected signals for this compound are as follows:

-

δ 7.44 - 7.24 (m, 5H): This multiplet corresponds to the five protons of the phenyl ring of the benzyl group.

-

δ 7.04 (s, 1H): This singlet is assigned to the proton at the C5 position of the pyrimidine ring.

-

δ 4.12 (s, 2H): This singlet represents the two benzylic protons of the -CH₂- group.[4]

-

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic and benzylic groups (around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively), C=C and C=N stretching of the aromatic and pyrimidine rings (in the 1400-1600 cm⁻¹ region), and C-Cl stretching (typically below 800 cm⁻¹).

2.2.3. Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) at m/z 238, with a characteristic isotopic pattern for a molecule containing two chlorine atoms (M+2 and M+4 peaks).

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most effectively achieved through the regioselective reaction of 2,4,6-trichloropyrimidine with a benzyl Grignard reagent. The rationale for this approach lies in the differential reactivity of the chlorine atoms on the pyrimidine ring, with the C4 and C6 positions being more susceptible to nucleophilic attack than the C2 position.

Reaction Principle

The Grignard reagent, benzylmagnesium chloride, acts as a potent nucleophile, attacking one of the electrophilic carbon atoms of the 2,4,6-trichloropyrimidine ring. The reaction is typically carried out at low temperatures to control the reactivity and enhance regioselectivity. The choice of an ethereal solvent like tetrahydrofuran (THF) is crucial for the formation and stability of the Grignard reagent.

Step-by-Step Experimental Protocol

This protocol is adapted from a reported synthetic procedure with a high yield.[4]

Materials:

-

2,4,6-Trichloropyrimidine

-

Benzylmagnesium chloride (1M solution in diethyl ether)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Silica gel for column chromatography

-

Cyclohexane (Cy)

-

Ethyl acetate (EA)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Low-temperature bath (e.g., dry ice/acetone)

-

Rotary evaporator

-

Standard laboratory glassware for workup and chromatography

Procedure:

-

Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-trichloropyrimidine (e.g., 0.936 g, 5 mmol) in anhydrous THF (30 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of Grignard Reagent: Add a 1M solution of benzylmagnesium chloride in diethyl ether (5 mL, 5 mmol) dropwise to the cooled solution via a dropping funnel over a period of 15-20 minutes.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20 °C) over a period of 3 hours with continuous stirring.

-

Workup: Quench the reaction by adding water (20 mL) and ethyl acetate (30 mL). Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of cyclohexane to a 90:10 mixture of cyclohexane/ethyl acetate to afford this compound as a pale yellow oil (reported yield: 1.1 g, 92%).[4]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the two chlorine atoms, which can be sequentially or simultaneously displaced by a variety of nucleophiles. The presence of the benzyl group at the C4 position influences the regioselectivity of these reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The general order of reactivity for the chlorine atoms in dichloropyrimidines is C4(6) > C2.[5] In the case of this compound, the two chlorine atoms are at the C2 and C6 positions. The C6 position is generally more reactive towards nucleophilic attack than the C2 position due to the electronic influence of the ring nitrogen atoms.

4.1.1. Amination Reactions

The reaction of this compound with amines is a common method for introducing nitrogen-containing substituents.

Generalized Protocol for Mono-amination:

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or ethanol.

-

Addition of Reagents: Add the desired amine (1-1.2 equivalents) and a base such as potassium carbonate (2-3 equivalents) or triethylamine (2-3 equivalents).

-

Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 °C to 140 °C, depending on the nucleophilicity of the amine.[5]

-

Monitoring and Workup: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate.

-

Purification: Purify the product by column chromatography.

The regioselectivity of this reaction will favor substitution at the C6 position. To achieve substitution at the C2 position, harsher conditions or a palladium-catalyzed process (Buchwald-Hartwig amination) might be necessary after the C6 position has been functionalized.

4.1.2. Reactions with Oxygen Nucleophiles

Alkoxides and phenoxides can also displace the chlorine atoms on the pyrimidine ring. These reactions are typically carried out by treating the dichloropyrimidine with the corresponding alcohol in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an anhydrous solvent.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. This compound is a suitable substrate for such transformations.

4.2.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction allows for the introduction of aryl, heteroaryl, or vinyl groups by reacting the dichloropyrimidine with a boronic acid or its ester in the presence of a palladium catalyst and a base. The C6-chloro group is expected to be more reactive in this coupling.[6][7]

Generalized Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel, combine this compound (1 equivalent), the boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equivalents).

-

Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

-

Reaction Conditions: Heat the mixture under an inert atmosphere to a temperature typically between 80 °C and 120 °C.

-

Workup and Purification: After the reaction is complete, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

4.2.2. Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the dichloropyrimidine and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst.[8][9]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the differential reactivity of its two chlorine atoms allow for the regioselective introduction of a wide range of functional groups through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide has provided a detailed overview of its synthesis, characterization, and reactivity, offering a solid foundation for its application in the development of novel compounds for pharmaceutical and materials science research. A thorough understanding of the principles outlined herein will empower researchers to effectively utilize this important synthetic intermediate.

References

- Application Notes and Protocols: 4-Amino-2-(benzylthio)-6-chloropyrimidine in the Synthesis of Antidiabetic Compounds - Benchchem. (URL not available)

- SYNTHESIS OF PYRIMIDINE DERIV

-

This compound | C11H8Cl2N2 | CID 46223071 - PubChem. [Link]

-

This compound CAS#: 796095-89-1; ChemWhat Code: 7289. [Link]

- US3259623A - Process for preparing 2-(secondary amino)

-

Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC - NIH. [Link]

- Process for the preparation of 4,6-dichloropyrimidine - P

- DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google P

-

Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - arkat usa. [Link]

- CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google P

- US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google P

- Novel synthesis of substituted 4-amino-pyrimidines - P

-

Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PubMed Central. [Link]

-

A study on methods of synthesis of pyrimidine derivatives and their biological activities - Heterocyclic Letters. [Link]

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - NIH. [Link]

-

Synthesis and characterization of 4-Amino-2-benzyl-6-methylpyrimidine... - ResearchGate. [Link]

- US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google P

-

2-benzyl-4,6-dichloropyrimidine (C11H8Cl2N2) - PubChemLite. [Link]

- ( 12 ) United States Patent - Googleapis.com. (URL not available)

-

One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC - NIH. [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. [Link]

-

Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - Semantic Scholar. [Link]

- ( 12 ) United States Patent - Googleapis.com. (URL not available)

-

(PDF) ChemInform Abstract: Photo-Induced Sonogashira C-C Coupling Reaction Catalyzed by Simple Copper(I) Chloride Salt at Room Temperature. - ResearchGate. [Link]

-

An Efficient Synthesis of Cytostatic Mono and Bis-Alkynylpyrimidine Derivatives by the Sonogashira Cross-Coupling Reactions of 2,4-Diamino-6-iodopyrimidine and 2-Amino-4,6-dichloropyrimidine | Request PDF - ResearchGate. [Link]

-

Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing). [Link]

-

Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd | Request PDF - ResearchGate. [Link]

- b-Alanine for biochemistry 107-95-9 - Merck Millipore. (URL not available)

- Sonogashira coupling of arenediazonium salts: discovery and developments. (URL not available)

Sources

- 1. bu.edu.eg [bu.edu.eg]

- 2. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 4-Benzyl-2,6-dichloropyrimidine

This guide provides a detailed examination of the molecular structure, synthesis, and chemical reactivity of 4-benzyl-2,6-dichloropyrimidine (CAS No: 796095-89-1). Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes foundational chemical principles with practical insights into the compound's structural characteristics and potential for further synthetic elaboration.

Introduction: The Significance of the Dichloropyrimidine Scaffold

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. The introduction of chloro-substituents, particularly at the C2, C4, and C6 positions, transforms the electron-deficient pyrimidine ring into a versatile electrophilic hub. These chloro-groups act as excellent leaving groups, readily displaced by a variety of nucleophiles in nucleophilic aromatic substitution (SNAr) reactions.[1] This reactivity profile makes dichloropyrimidines highly valuable intermediates for the construction of complex molecular libraries.[2] The compound this compound is of particular interest as it combines this reactive dichloropyrimidine core with a benzyl moiety, providing a scaffold for developing new drugs, potentially targeting viral infections or cancer, and serving as a key intermediate in organic synthesis.[3]

Synthesis and Mechanistic Rationale

The targeted synthesis of this compound is a prime example of leveraging the inherent reactivity differences of a polysubstituted heterocycle. The most direct and reported method involves the reaction of 2,4,6-trichloropyrimidine with a suitable benzyl nucleophile, such as benzylmagnesium chloride.[4]

Regioselectivity in Synthesis

A foundational principle in pyrimidine chemistry is that the C4 and C6 positions are significantly more reactive towards nucleophiles than the C2 position.[5] This enhanced reactivity is due to superior stabilization of the negative charge in the Meisenheimer intermediate formed during the SNAr reaction. The nitrogen atoms at positions 1 and 3 provide strong resonance stabilization for an intermediate with a negative charge developed at the C4/C6 positions.

The synthesis, therefore, proceeds with high regioselectivity. The benzyl Grignard reagent preferentially attacks one of the equivalent C4/C6 positions of 2,4,6-trichloropyrimidine, displacing a chloride ion to yield the desired product.

Experimental Protocol: Synthesis via Grignard Reaction [4]

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), magnesium turnings are suspended in anhydrous diethyl ether. Benzyl chloride is added dropwise to initiate the formation of benzylmagnesium chloride. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.

-

Precursor Solution: In a separate flask, 2,4,6-trichloropyrimidine is dissolved in an anhydrous solvent like THF.

-

Reaction: The solution of 2,4,6-trichloropyrimidine is cooled (e.g., to 0 °C or below), and the freshly prepared benzylmagnesium chloride solution is added slowly via cannula.

-

Quenching and Work-up: After the reaction is complete (monitored by TLC), it is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Molecular Structure and Spectroscopic Profile

The molecular structure of this compound is defined by a planar, aromatic pyrimidine ring connected to a benzyl group via a methylene bridge. While a definitive X-ray crystal structure is not publicly available, the core geometry can be confidently inferred from foundational principles and data on analogous compounds.[6][7]

Predicted Spectroscopic Data

In the absence of published, experimentally verified spectra for this compound, the following data are predicted based on the analysis of its parent scaffold, 4,6-dichloropyrimidine, and standard chemical shift values for benzyl groups.[8][9] This predictive analysis serves as a robust guide for sample characterization.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.8 | Singlet | 1H | H-2 | The proton at C2 of 4,6-dichloropyrimidine appears at 8.82 ppm.[8] The C4-benzyl group should have a minimal electronic effect on this position. |

| ~7.4 | Singlet | 1H | H-5 | The proton at C5 of 4,6-dichloropyrimidine appears at 7.46 ppm.[8] The adjacent benzyl group may cause a slight shift. |

| 7.2 - 7.4 | Multiplet | 5H | Phenyl-H | Standard aromatic region for a monosubstituted benzene ring. |

| ~4.1 | Singlet | 2H | CH₂ | Methylene protons adjacent to an aromatic ring typically appear in this region. |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~168 | C-4 | The C4/C6 carbons in 4,6-dichloropyrimidine are at ~162 ppm.[9] Substitution with an alkyl group will shift this downfield. |

| ~162 | C-6 | Expected to be similar to the parent compound. |

| ~155 | C-2 | The C2 carbon in 4,6-dichloropyrimidine is at ~154 ppm.[9] The remote benzyl group should have a minor effect. |

| ~138 | Phenyl C-1 (ipso) | Typical chemical shift for a substituted aromatic carbon. |

| 127 - 129 | Phenyl C-2, C-3, C-4 | Standard aromatic region for a monosubstituted benzene ring. |

| ~122 | C-5 | The C5 carbon in 4,6-dichloropyrimidine is at ~121 ppm.[9] |

| ~40 | CH₂ | Typical chemical shift for a benzylic methylene carbon. |

Table 3: Predicted Key IR and Mass Spectrometry Data

| Technique | Feature | Assignment | Rationale |

|---|---|---|---|

| IR Spectroscopy | ~3050-3100 cm⁻¹ | Aromatic C-H stretch | Characteristic of pyrimidine and phenyl rings. |

| ~1550-1580 cm⁻¹ | C=N / C=C stretch | Pyrimidine ring vibrations. | |

| ~800-850 cm⁻¹ | C-Cl stretch | Strong absorption typical for chloro-substituted pyrimidines. | |

| Mass Spectrometry (EI) | M⁺ at m/z 238/240/242 | Molecular Ion | The characteristic isotopic pattern (approx. 9:6:1 ratio) for two chlorine atoms is the definitive diagnostic feature. |

| | m/z 91 | [C₇H₇]⁺ | Tropylium cation, the classic base peak for benzyl-containing compounds. |

Reactivity and Potential for Elaboration

The molecular structure dictates the compound's reactivity. The two chlorine atoms are the primary sites for chemical modification. As established, the C4/C6 positions on the pyrimidine ring are highly activated towards nucleophilic aromatic substitution.[5] However, in this compound, the C4 position is already occupied. This leaves the C2 and C6 positions as potential sites for further functionalization.

Based on general reactivity principles for halopyrimidines, the C6-Cl is expected to be more susceptible to nucleophilic displacement than the C2-Cl.[5] This differential reactivity allows for sequential and regioselective introduction of different nucleophiles, making this compound a valuable platform for building molecular diversity.

This controlled reactivity is invaluable in multi-step syntheses, particularly in drug discovery programs where precise control over the final structure is paramount for optimizing biological activity and pharmacokinetic properties.

Conclusion

This compound is a strategically important synthetic intermediate. Its molecular structure is characterized by a reactive dichloropyrimidine core regioselectively functionalized with a benzyl group. This guide has detailed the mechanistic basis for its synthesis, provided a predictive but robust framework for its spectroscopic characterization, and outlined its reactivity profile. The ability to perform sequential, site-selective nucleophilic substitutions at the remaining C6 and C2 positions makes this compound a versatile building block for the synthesis of novel chemical entities for pharmaceutical and materials science applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Orlov, V. D., et al. (2019). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 24(21), 3829. Available at: [Link]

-

Wang, T., et al. (2010). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 12(18), 4140–4143. Available at: [Link]

-

ChemWhat. This compound CAS#: 796095-89-1. Available at: [Link]

-

Gomez, B. M., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1426. Available at: [Link]

-

PubChem. 4,6-Dichloropyrimidine. National Center for Biotechnology Information. Available at: [Link]

-

Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-15. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4,6-Dichloropyrimidine: A Versatile Building Block in Organic Synthesis. Available at: [Link]

-

NIST. Pyrimidine, 4,6-dichloro-. NIST Chemistry WebBook. Available at: [Link]

-

PubChemLite. 2-benzyl-4,6-dichloropyrimidine. Available at: [Link]

-

Timiri, A. K., et al. (2014). X-ray crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide. Journal of Pharmaceutical Chemistry, 8(2), 1-6. Available at: [Link]

-

ResearchGate. (2019). X-Ray Crystal Structure, Molecular Structure, Spectral And AntimicrobialActivity of t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one. Available at: [Link]

-

Mokale, S. N., et al. (2022). Design and Synthesis of N-4-(substituted benzylidene)-N-2-(4-chloropyrimidin-2-yl)-6, 7-dimethoxyquinazoline-2, 4-diamines as Anticancer Agents. Malaysian Journal of Chemistry, 24(3), 132-143. Available at: [Link]

-

ResearchGate. (2018). X‐ray single crystal structure of 4. Each of the N‐benzyl groups is.... Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C11H8Cl2N2 | CID 46223071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.vensel.org [pubs.vensel.org]

- 8. 4,6-Dichloropyrimidine(1193-21-1) 1H NMR spectrum [chemicalbook.com]

- 9. 4,6-Dichloropyrimidine(1193-21-1) 13C NMR spectrum [chemicalbook.com]

Solubility Profile of 4-benzyl-2,6-dichloropyrimidine in Organic Solvents: A Methodological Approach for Drug Development

An In-depth Technical Guide

Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-benzyl-2,6-dichloropyrimidine, a heterocyclic compound of interest in medicinal chemistry and organic synthesis.[1] Given the scarcity of publicly available quantitative solubility data for this specific molecule, this document emphasizes the foundational principles and experimental methodologies required for its characterization. We present a detailed protocol for the equilibrium shake-flask method, widely regarded as the gold standard for solubility determination, coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification.[2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step instructions to generate reliable solubility data, which is critical for process chemistry, formulation development, and preclinical studies.

Introduction: The Critical Role of Solubility

This compound is a substituted pyrimidine with a molecular formula of C₁₁H₈Cl₂N₂ and a molecular weight of 239.10 g/mol .[1][5] Its structure, featuring a reactive dichloropyrimidine core and a benzyl group, makes it a valuable intermediate in the synthesis of novel bioactive molecules, including potential antiviral and psychotherapeutic agents.[1]

In pharmaceutical development, solubility is a cornerstone physicochemical property that dictates a compound's fate from the laboratory bench to clinical application.[6] Poor solubility can severely limit bioavailability, hinder the development of viable formulations, and create significant challenges in synthetic reaction and purification processes. Therefore, a thorough understanding and accurate measurement of a compound's solubility in various organic solvents are not merely procedural steps but essential components of risk mitigation and strategic planning in the drug development pipeline. This guide provides the necessary tools to establish a robust solubility profile for this compound.

Theoretical Framework for Solubility

The solubility of a compound is governed by the interplay between the intermolecular forces of the solute and the solvent. The long-standing principle of "like dissolves like" serves as a primary guideline for predicting solubility behavior.[7][8] This means that solutes tend to dissolve in solvents with similar polarity.

Physicochemical Profile of this compound

To predict its solubility, we must first analyze the structure of this compound:

-

Non-Polar Region: The benzyl group (C₆H₅CH₂–) is a significant non-polar, hydrophobic moiety.

-

Polar/Reactive Region: The pyrimidine ring is a heterocyclic aromatic system containing two nitrogen atoms, contributing to its polarity. The two electron-withdrawing chlorine atoms at the 2 and 6 positions further influence the electronic distribution and reactivity of the ring.[1]

This dual character suggests that this compound is unlikely to be soluble in highly polar aqueous media but will exhibit solubility in a range of organic solvents. Its overall polarity is moderate, balanced between the large non-polar benzyl group and the polar dichloropyrimidine ring.

Rationale for Solvent Selection

Based on the structural analysis, a systematic evaluation of solubility should be conducted across a spectrum of solvents with varying polarities. A suggested list includes:

-

Polar Aprotic Solvents: Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF). These are often good solvents for compounds with polar functional groups. The related compound 4,6-dichloropyrimidine is known to be soluble in acetone and DMSO.[9]

-

Polar Protic Solvents: Ethanol, Methanol. The ability to hydrogen bond with these solvents may enhance solubility. For instance, 4,6-dichloropyrimidine is soluble in 95% ethanol at 50 mg/mL.

-

Moderately Polar Solvents: Ethyl Acetate, Dichloromethane. These are common solvents in organic synthesis and purification.

-

Non-Polar Solvents: Hexane, Toluene. Solubility is expected to be lower in these solvents but is important to quantify for chromatography and crystallization process design.

Experimental Determination of Equilibrium Solubility

To obtain definitive and reliable data, the thermodynamic equilibrium solubility must be determined. The shake-flask method is the most widely accepted and recommended technique for this purpose.[3][4][10] It measures the concentration of a saturated solution that is in equilibrium with an excess of the undissolved solid compound at a specific temperature.[6]

Experimental Workflow Diagram

The following diagram outlines the critical steps for determining the equilibrium solubility of this compound.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature (e.g., 25 °C or 37 °C).

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade)

-

Glass vials with screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled orbital shaker or water bath[3][10]

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge and/or syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

HPLC system with UV detector

Procedure:

-

Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a pre-weighed glass vial. An amount sufficient to ensure a solid residue remains after equilibration is crucial (e.g., 10-20 mg).[11] b. Accurately add a known volume or mass of the selected solvent (e.g., 2 mL). c. Securely cap the vial to prevent solvent evaporation. d. Prepare at least three replicates for each solvent.[12]

-

Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 100 rpm).[10] b. Agitate the samples for a predetermined period sufficient to reach thermodynamic equilibrium. This typically requires 24 to 48 hours. It is advisable to perform a preliminary experiment to confirm that the concentration has reached a plateau.[10][11]

-

Phase Separation: a. After equilibration, visually confirm the presence of undissolved solid in each vial. b. Allow the vials to stand at the experimental temperature for a short period to let the solid settle. c. Carefully withdraw an aliquot of the supernatant. To remove all solid particles, either: i. Centrifuge the aliquot at high speed (e.g., 10,000 rpm for 10 minutes). ii. Filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE).[11]

-

Quantification (HPLC): a. Accurately dilute the clear supernatant with a suitable diluent (often the mobile phase of the HPLC method) to a concentration that falls within the linear range of the calibration curve.[13] b. Analyze the diluted sample using a validated HPLC method (see Protocol 3.3). c. Determine the concentration of the diluted sample by comparing its peak area to the standard calibration curve.[7]

-

Calculation: a. Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor. b. Express the final solubility in appropriate units, such as mg/mL, µg/mL, or mol/L.

Protocol: Quantification by HPLC

-

Preparation of Standards: a. Prepare a primary stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent in which it is freely soluble (e.g., acetonitrile or methanol).[7] b. Perform serial dilutions from the stock solution to prepare at least five calibration standards covering the expected concentration range of the diluted samples.[7][14]

-

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (determined by UV scan, likely around 230-270 nm).

-

Injection Volume: 10 µL.

-

Note: Method development and validation are required to establish optimal conditions.

-

-

Analysis: a. Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) > 0.99.[7] b. Inject the prepared (diluted) samples from the solubility experiment. c. Calculate the concentration using the regression equation from the calibration curve.

Data Presentation and Interpretation

Data Summary Table

All experimentally determined solubility data should be organized into a clear, concise table for easy comparison and reference.

| Solvent | Polarity Index | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | 0.1 | 25 | Experimental Value | Calculated Value |

| Toluene | 2.4 | 25 | Experimental Value | Calculated Value |

| Dichloromethane | 3.1 | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 4.4 | 25 | Experimental Value | Calculated Value |

| Tetrahydrofuran | 4.0 | 25 | Experimental Value | Calculated Value |

| Acetone | 5.1 | 25 | Experimental Value | Calculated Value |

| Ethanol | 4.3 | 25 | Experimental Value | Calculated Value |

| Methanol | 5.1 | 25 | Experimental Value | Calculated Value |

| DMSO | 7.2 | 25 | Experimental Value | Calculated Value |

Interpreting and Applying the Results

-

Process Chemistry: The solubility data is vital for selecting appropriate solvents for synthesis, work-up, and purification (e.g., crystallization). A solvent that provides high solubility at an elevated temperature but low solubility at room temperature is ideal for crystallization.

-

Formulation Development: For liquid formulations, solvents with high solubilizing capacity are required. For solid dosage forms, understanding solubility in biorelevant media (which can be mimicked by certain organic solvent mixtures) is a critical first step.

-

Preclinical Studies: Solubility data informs the choice of vehicle for in vitro and in vivo testing to ensure the compound remains in solution at the required concentrations.

Conclusion

While direct solubility data for this compound is not widely published, this guide provides the authoritative scientific framework necessary for its determination. By combining theoretical principles of molecular structure with the rigorous and reliable shake-flask experimental method, researchers can generate the high-quality data essential for advancing drug discovery and development projects. The application of this protocol will enable a comprehensive understanding of the compound's behavior in various organic solvents, facilitating informed decisions in synthesis, formulation, and further research.

References

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds.

- MilliporeSigma. (2021, October 11). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry - ACS Publications.

- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. Procedure For Determining Solubility of Organic Compounds.

- Ahmad, U. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate.

- World Health Organization (WHO). Annex 4.

- SciELO. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

- HACETTEPE UNIVERSITY JOURNAL OF THE FACULTY OF PHARMACY. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- World Health Organization (WHO). (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.

- Smolecule. (2023, August 19). Buy this compound | 796095-89-1.

- ChemWhat. This compound CAS#: 796095-89-1; ChemWhat Code: 7289.

- SLT. 4,6-Dichloropyrimidine.

- ChemicalBook. This compound synthesis.

- agrochemx.com. China 4,6-Dichloropyrimidine Suppliers, Customized Wholesale.

- Benchchem. Solubility Profile of 4,6-Diethoxypyrimidine in Organic Solvents: A Technical Guide.

- Sigma-Aldrich. 4,6-Dichloropyrimidine 97 1193-21-1.

Sources

- 1. Buy this compound | 796095-89-1 [smolecule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. who.int [who.int]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. chemwhat.com [chemwhat.com]

- 6. improvedpharma.com [improvedpharma.com]

- 7. pharmaguru.co [pharmaguru.co]

- 8. chem.ws [chem.ws]

- 9. agrochemx.com [agrochemx.com]

- 10. scielo.br [scielo.br]

- 11. researchgate.net [researchgate.net]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Stability and Storage of 4-benzyl-2,6-dichloropyrimidine

Introduction

4-benzyl-2,6-dichloropyrimidine is a heterocyclic organic compound of significant interest to researchers in medicinal chemistry and drug development.[1] Its structure, featuring a pyrimidine core substituted with a benzyl group and two reactive chlorine atoms, makes it a versatile scaffold and intermediate for synthesizing a diverse range of more complex molecules, particularly in the pursuit of novel therapeutics for viral infections and cancer.[1] The inherent reactivity of the dichloro-substituted pyrimidine ring, while synthetically advantageous, also dictates the compound's stability profile. Understanding and controlling the factors that influence its degradation is paramount for ensuring the integrity of research materials, the reproducibility of experimental results, and the quality of downstream products.

This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. Drawing upon established principles of heterocyclic chemistry and data from analogous compounds, we will explore its physicochemical properties, potential degradation pathways, and best practices for handling and storage. Furthermore, we will outline a systematic approach to stability testing, including a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the first step in developing appropriate storage and handling protocols. Key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 796095-89-1 | [1][2] |

| Molecular Formula | C₁₁H₈Cl₂N₂ | [1][2] |

| Molecular Weight | 239.10 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Pale yellow oil (as per one synthesis) | [2] |

| Solubility | No specific data available. Expected to be soluble in common organic solvents (e.g., ethanol, chloroform, ethyl acetate) and poorly soluble in water, similar to other dichloropyrimidines. | [3] |

Chemical Stability and Degradation Pathways

2.1. Hydrolytic Instability

The most significant degradation pathway for this compound is hydrolysis. The presence of water or other nucleophiles can lead to the sequential displacement of the chlorine atoms, forming hydroxy- or chloro-hydroxy-pyrimidine derivatives.

-

Mechanism : The reaction proceeds via nucleophilic aromatic substitution (SNAr). Water molecules attack the electrophilic carbon atoms bonded to the chlorine atoms, leading to the formation of a tetrahedral intermediate, followed by the expulsion of a chloride ion. This process can occur stepwise, first yielding 4-benzyl-6-chloro-2-hydroxypyrimidine (and its 2-chloro-6-hydroxy isomer) and ultimately 4-benzyl-2,6-dihydroxypyrimidine.

-

Catalysis : This degradation is accelerated by both acidic and basic conditions. The presence of moisture is the critical factor, making it imperative to store the compound under anhydrous conditions.[5]

2.2. Thermal Stability

Halogenated heterocyclic compounds can exhibit moderate to high thermal stability.[6] Studies on similar structures suggest that decomposition in an inert atmosphere typically begins at temperatures well above 250°C.[6][7] However, prolonged exposure to elevated temperatures, even below the decomposition point, can accelerate other degradation pathways, such as hydrolysis, if moisture is present. The primary risk from thermal stress during storage is not typically radical decomposition but the acceleration of reactions with trace contaminants like water.

2.3. Photostability

The pyrimidine ring itself possesses mechanisms for dissipating energy from UV radiation, a trait essential for the stability of nucleobases in DNA.[8] However, UV light can also induce photochemical reactions, such as the formation of pyrimidine dimers or decomposition into other products like uracil.[4][9] While the benzyl group may offer some quenching capabilities, it is prudent to assume that this compound is sensitive to light. Exposure to UV or high-intensity visible light should be minimized to prevent potential photodegradation, which can lead to complex mixtures of byproducts.

Recommended Storage and Handling Protocols

Based on the inferred stability profile, a multi-faceted approach to storage is required to preserve the integrity of this compound. The core principles are to mitigate exposure to moisture, light, and elevated temperatures.

3.1. Storage Conditions

The following conditions are recommended for the long-term storage of this compound:

| Parameter | Recommendation | Rationale & Source(s) |

| Temperature | -20°C | Minimizes all degradation kinetics. Supplier data for the analogous 2-benzyl-4,6-dichloropyrimidine recommends -20°C.[10] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidative side reactions. |